molecular formula C6H5F2NO2S B589232 2-((Difluoromethyl)sulfonyl)pyridine CAS No. 1219454-89-3

2-((Difluoromethyl)sulfonyl)pyridine

Cat. No.: B589232
CAS No.: 1219454-89-3
M. Wt: 193.168
InChI Key: YRQNSTAWTLXCEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Difluoromethyl)sulfonyl)pyridine typically involves the reaction of pyridine with difluoromethyl sulfone under specific conditions. One common method includes the nucleophilic addition of the difluoromethyl sulfone anion to the pyridine ring, followed by a Smiles rearrangement to form the desired product . The reaction conditions often require a basic environment to facilitate the nucleophilic addition and subsequent rearrangement .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of 2-((Difluoromethyl)sulfonyl)pyridine involves its role as a nucleophilic reagent in various chemical reactions. The difluoromethyl sulfone group acts as a nucleophile, attacking electrophilic centers in substrates such as aldehydes and ketones. This nucleophilic addition is often followed by a Smiles rearrangement, leading to the formation of stable intermediates and final products . The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the substrates and the nucleophilic properties of the difluoromethyl sulfone group .

Properties

IUPAC Name

2-(difluoromethylsulfonyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c7-6(8)12(10,11)5-3-1-2-4-9-5/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQNSTAWTLXCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673044
Record name 2-(Difluoromethanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219454-89-3
Record name 2-(Difluoromethanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-difluoromethanesulfonylpyridine
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